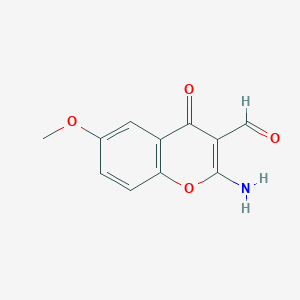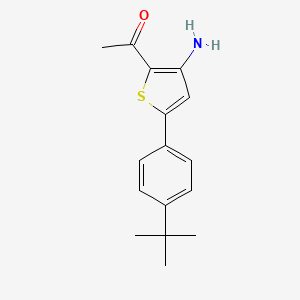
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene
Vue d'ensemble
Description
The compound "2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene" has not been directly synthesized or evaluated in the provided papers. However, related thiophene derivatives have been synthesized and studied for various biological activities, including antiproliferative effects and potential as anticancer agents. For instance, 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenes have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . Another study focused on the synthesis of a thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, which was characterized and assessed for cytotoxicity, although it was found to be nontoxic .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For example, the synthesis of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene was achieved by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF, followed by a reaction with chloroacetone and cyclization . This demonstrates the complexity and precision required in synthesizing thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically confirmed using various spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as elemental analysis. X-ray crystallography can provide detailed insights into the geometry of the molecule, as seen in the study of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene . Computational methods like DFT and NBO analysis are also employed to understand the intramolecular interactions and charge transfer within the molecules.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, depending on their functional groups. The studies provided do not detail specific reactions of "2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene," but they do highlight the reactivity of thiophene derivatives in the context of synthesis and potential biological interactions, such as tubulin polymerization inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their structure and substituents. These properties can influence their biological activity and solubility. For instance, the introduction of different substituents at the para-position of the 5-phenyl group of thiophene derivatives can significantly affect their antiproliferative activity . Additionally, the presence of intramolecular hydrogen bonding can stabilize the molecular structure and affect the compound's reactivity and interaction with biological targets .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
- Methods : Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .
- Results : They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
-
Synthesis of Novel Thiophene-Containing Compounds
- Application : A novel thiophene-containing compound, 2-acetyl-3-amino-5- [(2-oxopropyl)sulfanyl]-4-cyanothiophene was synthesized .
- Methods : This compound was synthesized by reaction of malononitrile with CS2 in the presence of K2CO3 under reflux in DMF and the subsequent reaction with chloroacetone followed by cyclization .
- Results : The geometry of the molecule is stabilized by an intramolecular interaction between N1–H1···O1 to form S6 graf set ring motif .
-
Antimicrobial Activity
- Application : A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
- Methods : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- Results : Their structures were confirmed by FTIR, MS and 1H-NMR .
-
Therapeutic Applications
- Application : Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods : Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .
- Results : They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Electronic and Optoelectronic Applications
- Application : Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- Methods : This review highlights the recent findings in design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .
- Results : Nickel- and palladium-based protocols are the main focus of this account .
-
Precursor to Thiophene-2-carboxylic Acid and Thiophene-2-acetic Acid
Safety And Hazards
The safety and hazards associated with thiophene compounds can also vary widely depending on their specific structure. Some thiophene compounds can be hazardous if ingested, inhaled, or come into contact with the skin. Therefore, appropriate safety measures should be taken when handling these compounds .
Orientations Futures
Thiophene compounds continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods, potential applications, and the safety and environmental impact of these compounds .
Propriétés
IUPAC Name |
1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQOBNCJEIGGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370628 | |
| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene | |
CAS RN |
306935-12-6 | |
| Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



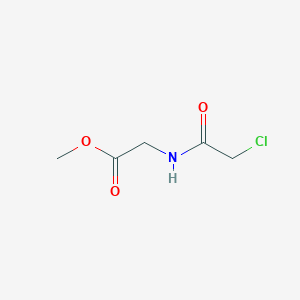
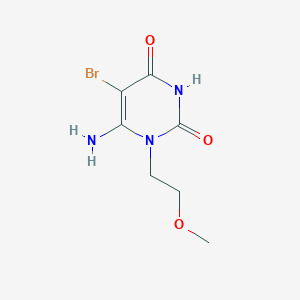
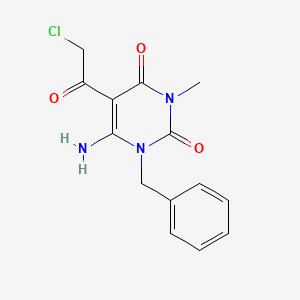
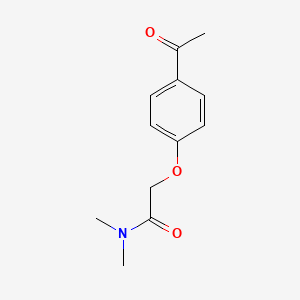
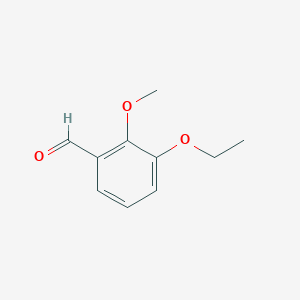
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

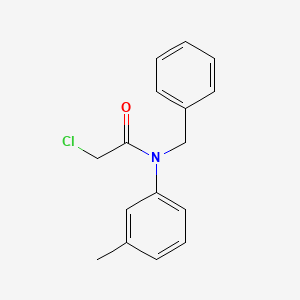
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
